2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
CAS No.: 824417-69-8
Cat. No.: VC7230380
Molecular Formula: C21H24N2O5S3
Molecular Weight: 480.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824417-69-8 |
|---|---|
| Molecular Formula | C21H24N2O5S3 |
| Molecular Weight | 480.61 |
| IUPAC Name | 2-benzylsulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
| Standard InChI | InChI=1S/C21H24N2O5S3/c1-16-9-11-18(12-10-16)31(26,27)20-19(22-13-6-14-28-2)29-21(23-20)30(24,25)15-17-7-4-3-5-8-17/h3-5,7-12,22H,6,13-15H2,1-2H3 |
| Standard InChI Key | SFDSPVILHOAHJM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCCCOC |
Introduction
Key Structural Features:
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Thiazole Core: The compound contains a thiazole ring, which is a five-membered heterocyclic structure with both sulfur and nitrogen atoms. This core is known for its bioactive properties.
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Benzylsulfonyl Group: Attached at the second position of the thiazole ring, this group enhances the lipophilicity and potential biological activity of the molecule.
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Tosyl Group: The para-toluenesulfonyl (tosyl) moiety at the fourth position contributes to stability and reactivity.
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Methoxypropyl Side Chain: The N-(3-methoxypropyl) substituent adds hydrophilic characteristics, potentially improving solubility and bioavailability.
Synthesis
The synthesis of 2-(benzylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine typically involves multi-step organic reactions, including sulfonation, amination, and cyclization processes.
General Synthetic Route:
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Preparation of Thiazole Core:
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A precursor such as 2-aminothiazole is reacted with benzyl sulfonic acid or its derivatives under suitable conditions to introduce the benzylsulfonyl group.
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Tosylation:
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The thiazole derivative undergoes electrophilic substitution with tosyl chloride in the presence of a base (e.g., pyridine) to attach the tosyl group.
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Amine Functionalization:
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The final step involves nucleophilic substitution or amidation to introduce the N-(3-methoxypropyl) group.
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Pharmacological Activities
Thiazole derivatives like this compound are studied for various therapeutic applications:
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Anticancer Activity: Similar thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through mitochondrial pathways .
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Antimicrobial Properties: Compounds with sulfonamide or tosyl groups often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial enzymatic systems .
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Anti-inflammatory Effects: Structural analogs with sulfonamide groups have been investigated as inhibitors of inflammatory pathways like 5-lipoxygenase .
Drug Development
The combination of hydrophobic (benzylsulfonyl) and hydrophilic (methoxypropyl) groups in this molecule suggests potential as a lead compound for optimizing pharmacokinetics.
Characterization
To confirm the structure and purity of the compound, several analytical techniques are employed:
Research Findings on Related Compounds
Studies on structurally similar thiazole derivatives reveal promising biological activities:
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Compounds with sulfonamide groups have shown selective cytotoxicity against cancer cells while sparing non-cancerous cells .
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Molecular docking studies suggest that thiazole-based molecules can strongly bind to active sites of enzymes involved in inflammation or cancer progression .
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Sulfonamides exhibit enhanced metabolic stability when combined with electron-withdrawing substituents like tosyl groups .
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